N-[(4-chlorophenyl)carbamothioyl]cyclopentanecarboxamide
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Overview
Description
N-[(4-chlorophenyl)carbamothioyl]cyclopentanecarboxamide is an organic compound that belongs to the class of carbamothioyl derivatives This compound is characterized by the presence of a chlorophenyl group attached to a carbamothioyl moiety, which is further connected to a cyclopentanecarboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)carbamothioyl]cyclopentanecarboxamide typically involves the reaction of 4-chlorophenyl isothiocyanate with cyclopentanecarboxamide. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamothioyl linkage. The reaction can be represented as follows:
4-chlorophenyl isothiocyanate+cyclopentanecarboxamide→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)carbamothioyl]cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-chlorophenyl)carbamothioyl]cyclopentanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrases.
Medicine: Explored for its potential therapeutic properties, including antitubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)carbamothioyl]cyclopentanecarboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrases by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate . This inhibition can disrupt various physiological processes, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
N-[(4-chlorophenyl)carbamothioyl]cyclopentanecarboxamide can be compared with other carbamothioyl derivatives such as:
- N-[(3,4-dichlorophenyl)carbamothioyl]cyclopentanecarboxamide
- N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The presence of different substituents can lead to variations in their inhibitory potency against enzymes or their effectiveness in therapeutic applications.
Properties
IUPAC Name |
N-[(4-chlorophenyl)carbamothioyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2OS/c14-10-5-7-11(8-6-10)15-13(18)16-12(17)9-3-1-2-4-9/h5-9H,1-4H2,(H2,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCNHWLVNBZVNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC(=S)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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